molecular formula C22H17Cl2FN2O3S B4025320 N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B4025320
M. Wt: 479.3 g/mol
InChI Key: VDWVTEWOYYIPOG-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of dichlorophenyl and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone.

    Introduction of the sulfonyl group: This step may involve sulfonylation using sulfonyl chlorides in the presence of a base.

    Attachment of the dichlorophenyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonyl group or other functional groups in the molecule.

    Substitution: Halogen atoms in the dichlorophenyl and fluorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and potential as a biochemical probe.

    Medicine: Investigating its therapeutic potential, particularly in areas such as cancer, inflammation, and neurological disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide would depend on its specific biological targets. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the sulfonyl group suggests potential interactions with sulfhydryl groups in proteins, while the aromatic groups may facilitate binding to hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
  • N-(2,6-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Uniqueness

The unique combination of dichlorophenyl and fluorophenyl groups in N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide may confer distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2FN2O3S/c23-18-6-3-7-19(24)21(18)26-22(28)20-12-14-4-1-2-5-15(14)13-27(20)31(29,30)17-10-8-16(25)9-11-17/h1-11,20H,12-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWVTEWOYYIPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Reactant of Route 4
N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Reactant of Route 6
N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

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